3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c10-15(11,12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAGPISZFDLGCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)S(=O)(=O)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380034 | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321309-38-0 | |

| Record name | 3,4-Dihydro-2H-1,5-benzodioxepin-7-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321309-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride. As a Senior Application Scientist, my goal is to provide a document that transcends a simple cataloging of facts. This guide is designed to be a practical and insightful resource for professionals in the chemical and pharmaceutical sciences. We will delve into the synthesis, properties, and applications of this versatile reagent, with a focus on the underlying principles and practical considerations that are paramount in a research and development setting. The information herein is curated to support the endeavors of those working at the forefront of medicinal chemistry and materials science, providing a solid foundation for innovation.

Chemical Identity and Properties

This compound is a synthetically important organic compound, primarily utilized as a reactive intermediate in the synthesis of more complex molecules, particularly sulfonamides.

| Property | Value | Source(s) |

| CAS Number | 321309-38-0 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₉H₉ClO₄S | [2][3][4][5][7] |

| Molecular Weight | 248.68 g/mol | [2][3][5][7] |

| IUPAC Name | This compound | [2][3][7] |

| Synonyms | 3,4-Dihydro-2H-benzo[b][9][10]dioxepine-7-sulfonyl chloride | [7] |

| Physical Form | Solid (predicted/reported by suppliers) | [1][5] |

| Boiling Point | 158-160°C at 0.1 mmHg (predicted) | [7] |

| Density | 1.439 ± 0.06 g/cm³ (predicted) | [7] |

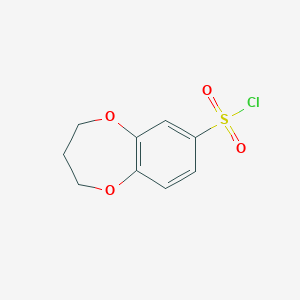

Structural Representation:

Caption: Structure of this compound

Synthesis and Mechanism

Step 1: Synthesis of the Benzodioxepine Core

The parent heterocycle, 3,4-dihydro-2H-1,5-benzodioxepine, can be synthesized from catechol and 1,3-dihalopropane (e.g., 1,3-dibromopropane) via a Williamson ether synthesis.

Caption: Synthesis of the benzodioxepine core.

Step 2: Chlorosulfonation

The introduction of the sulfonyl chloride moiety onto the benzene ring is typically achieved through chlorosulfonation. This is an electrophilic aromatic substitution reaction where chlorosulfonic acid (ClSO₃H) serves as the electrophile.

Proposed Synthesis Protocol:

-

Materials: 3,4-dihydro-2H-1,5-benzodioxepine, Chlorosulfonic acid, Dichloromethane (or other inert solvent), Ice bath, Quenching solution (ice water).

-

Procedure:

-

Dissolve 3,4-dihydro-2H-1,5-benzodioxepine in an inert solvent like dichloromethane and cool the solution in an ice bath to 0-5 °C.

-

Slowly add chlorosulfonic acid dropwise to the cooled solution, maintaining the temperature below 10 °C. The reaction is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

-

The solid product can then be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

-

Mechanism of Chlorosulfonation:

Caption: Mechanism of chlorosulfonation.

Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its function as a precursor to a wide array of sulfonamides. The sulfonyl chloride group is a potent electrophile, readily reacting with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.

General Reaction Scheme: Sulfonamide Formation

Caption: General sulfonamide synthesis.

Significance in Medicinal Chemistry:

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a multitude of FDA-approved drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anti-cancer agents.[11][12] The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is also a privileged structure in drug discovery, appearing in compounds targeting the central nervous system. The combination of these two moieties can lead to novel chemical entities with potentially valuable pharmacological profiles. For instance, derivatives such as 4-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid have been synthesized, indicating the use of the title compound in creating libraries of potential drug candidates.[6][13][14]

Experimental Protocols

Protocol 1: General Synthesis of a Sulfonamide Derivative

This protocol describes a general method for the synthesis of a sulfonamide from this compound and a generic primary amine.

-

Materials:

-

This compound (1 equivalent)

-

Primary amine (1-1.2 equivalents)

-

A suitable base (e.g., triethylamine or pyridine, 1.5-2 equivalents)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, dissolve the primary amine and the base in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the this compound in a minimal amount of the same anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting material.

-

Upon completion, the reaction mixture can be washed sequentially with dilute acid (e.g., 1M HCl) to remove excess base and amine, followed by a saturated sodium bicarbonate solution, and finally brine.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. Appropriate safety precautions are essential.

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

-

-

Handling:

-

Handle in a well-ventilated fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Keep away from moisture, as it can hydrolyze to the corresponding sulfonic acid, releasing HCl.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong bases, alcohols, and amines (except for controlled reactions).

-

-

First Aid Measures:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a variety of sulfonamide derivatives. Its utility is particularly pronounced in the field of drug discovery, where the benzodioxepine scaffold and the sulfonamide functional group are both well-established pharmacophores. While detailed synthetic and characterization data in the public domain is sparse, its preparation and reactions follow predictable and well-understood chemical principles. Researchers and scientists utilizing this compound should adhere to strict safety protocols due to its corrosive nature. This guide provides a foundational understanding to enable its effective and safe use in the laboratory.

References

- 1. 321309-38-0 Cas No. | 3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonyl chloride | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. This compound | 321309-38-0 [m.chemicalbook.com]

- 3. This compound | CAS 321309-38-0 [matrix-fine-chemicals.com]

- 4. Page loading... [guidechem.com]

- 5. rheniumshop.co.il [rheniumshop.co.il]

- 6. 321309-38-0 Cas No. | 3,4-Dihydro-2H-1,5-benzodioxepin-7-sulphonyl chloride | Apollo [store.apolloscientific.co.uk]

- 7. This compound | 321309-38-0 [amp.chemicalbook.com]

- 8. Discovery of Benzodiazepine Sulfonamide-Based Bombesin Receptor Subtype 3 Agonists and Their Unusual Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy 1-[2-(1H-imidazol-1-yl)phenyl]ethanone (EVT-375834) | 20513-61-5 [evitachem.com]

- 10. do.labnovo.com [do.labnovo.com]

- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]

- 13. PubChemLite - 4-(3,4-dihydro-2h-1,5-benzodioxepine-7-sulfonamido)benzoic acid (C16H15NO6S) [pubchemlite.lcsb.uni.lu]

- 14. 790272-44-5|4-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride: A Key Intermediate in Modern Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride, a crucial chemical intermediate. As a Senior Application Scientist, my objective is to synthesize the available data with field-proven insights, offering a narrative grounded in the principles of synthetic chemistry and its application in medicinal chemistry. We will explore the molecule's core characteristics, its logical synthesis, its reactivity as a versatile building block, and its relevance in the development of novel therapeutics.

Core Molecular Profile

This compound is a bifunctional molecule featuring a benzodioxepine scaffold and a highly reactive sulfonyl chloride group. This combination makes it a valuable reagent for introducing the benzodioxepine moiety into target molecules, particularly in the synthesis of sulfonamide derivatives for biological screening.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 248.68 g/mol | [1][2] |

| Molecular Formula | C₉H₉ClO₄S | [1][2] |

| CAS Number | 321309-38-0 | [1][2][3] |

| Canonical SMILES | ClS(=O)(=O)C1=CC=C2OCCCOC2=C1 | [1][2] |

| Boiling Point | 158-160 °C at 0.1 mmHg | |

| Predicted Density | 1.439 g/cm³ | |

| Appearance | Typically an off-white to yellow solid |

Strategic Synthesis: A Two-Stage Approach

The synthesis of this compound is not a trivial, single-step process. It logically begins with the construction of the core heterocyclic system, followed by the introduction of the sulfonyl chloride functional group. This strategic separation ensures high yields and regiochemical control.

Stage 1: Formation of the 3,4-dihydro-2H-1,5-benzodioxepine Scaffold

The foundational benzodioxepine ring system is typically synthesized from catechol and a C3 dielectrophile. A common and effective method involves the Williamson ether synthesis using 1,3-dibromopropane.

Causality of Experimental Choices:

-

Starting Materials: Catechol provides the benzene ring pre-functionalized with the two oxygen atoms required for the dioxepine ring. 1,3-dibromopropane is the ideal three-carbon linker to form the seven-membered ring.

-

Base: A moderately strong base like potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl groups of catechol, forming a nucleophilic phenoxide. This base is strong enough to initiate the reaction but not so strong as to cause unwanted side reactions.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetone is chosen to dissolve the ionic intermediates and facilitate the Sₙ2 reaction mechanism.

-

Reaction Setup: To a solution of catechol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

-

Addition of Electrophile: Add 1,3-dibromopropane (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: Heat the mixture to 80-100 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3,4-dihydro-2H-1,5-benzodioxepine.

Stage 2: Regioselective Chlorosulfonation

With the core scaffold in hand, the next critical step is the introduction of the sulfonyl chloride group onto the aromatic ring. This is achieved via an electrophilic aromatic substitution reaction.

Causality of Experimental Choices:

-

Reagent: Chlorosulfonic acid (ClSO₃H) is a powerful electrophilic reagent used for this transformation. It serves as both the source of the chlorosulfonyl group and the reaction solvent.

-

Regiochemistry: The two ether-like oxygen atoms of the dioxepine ring are activating, ortho-, para- directing groups. Steric hindrance from the fused seven-membered ring disfavors substitution at the ortho positions (C-6 and C-9). Therefore, the electrophilic substitution occurs predominantly at the C-7 (or C-8) position, which is para to one of the oxygen atoms, leading to the desired product.

-

Temperature Control: The reaction is highly exothermic and must be performed at low temperatures (typically 0-5 °C) to prevent uncontrolled side reactions and degradation of the starting material.

-

Reaction Setup: In a flask equipped with a dropping funnel and a gas trap (to handle the HCl gas byproduct), cool an excess of chlorosulfonic acid (≥ 5 eq) to 0 °C in an ice bath.

-

Substrate Addition: Add 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) portion-wise to the stirred chlorosulfonic acid, ensuring the temperature does not rise above 5 °C.

-

Reaction Conditions: Stir the reaction mixture at 0-5 °C for 2-4 hours.

-

Quenching: Very carefully and slowly, pour the reaction mixture onto crushed ice. This step must be performed in a well-ventilated fume hood behind a safety shield due to the vigorous reaction of excess chlorosulfonic acid with water.

-

Isolation: The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product can be used directly or recrystallized from a suitable solvent if higher purity is required.

Caption: Overall synthetic workflow for the target compound.

Reactivity and Application in Drug Discovery

The synthetic value of this compound lies in the high reactivity of the sulfonyl chloride group. It is an excellent electrophile that readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.

This reaction is fundamental to medicinal chemistry programs, as the sulfonamide group is a privileged functional group found in numerous approved drugs. It can act as a hydrogen bond donor and acceptor, contributing significantly to a molecule's binding affinity for biological targets like enzymes and receptors. The benzodioxepine portion provides a rigid, three-dimensional scaffold that can be used to orient other pharmacophoric features in space.

Key Transformation: Sulfonamide Formation

The reaction with an amine is the most common and critical application of this reagent.

Causality of Experimental Choices:

-

Base: A non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) that is generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic. Pyridine is often used as both the base and the solvent.

-

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or pyridine are used to prevent hydrolysis of the reactive sulfonyl chloride.

-

Reaction Setup: Dissolve the amine nucleophile (e.g., 4-aminobenzoic acid, 1.0 eq) in pyridine at 0 °C.

-

Reagent Addition: Add a solution of this compound (1.1 eq) in a minimal amount of an appropriate solvent (like DCM or THF) dropwise to the amine solution.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Work-up: Remove the solvent under reduced pressure. Add dilute HCl to the residue to protonate any remaining pyridine and precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration. Wash with water and then purify by recrystallization or column chromatography to yield the desired sulfonamide derivative, such as 4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid.

References

3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride safety data sheet

An In-depth Technical Guide to the Safe Handling of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride

This document provides a comprehensive technical guide for the safe handling, use, and disposal of this compound (CAS No: 321309-38-0). It is intended for researchers, chemists, and drug development professionals who utilize this reactive intermediate in laboratory and process development settings. The guidance herein synthesizes information from authoritative safety data sheets and established best practices for handling reactive sulfonyl chlorides, emphasizing the causality behind safety protocols to foster a proactive safety culture.

Introduction: Understanding the Inherent Reactivity

This compound is a valuable synthetic building block. Its utility is derived from the highly reactive sulfonyl chloride (-SO₂Cl) functional group. This group is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively.

However, this same reactivity is the source of its primary hazards. The compound's carbon- and sulfur-bound chlorine atoms are highly susceptible to hydrolysis. Contact with water, including atmospheric moisture or moisture in biological tissues, leads to a rapid and exothermic reaction that liberates corrosive and toxic byproducts: hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction is the fundamental reason the compound is classified as highly corrosive and requires stringent handling protocols.

Section 1: Core Hazard Profile and Risk Assessment

A thorough understanding of the hazards is the foundation of a robust safety plan. The primary risks associated with this compound are its corrosivity and its violent reactivity with water.

GHS Hazard Classification: The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1]

| Hazard Class | Category | Hazard Statement | Causality |

| Skin Corrosion / Irritation | 1A, 1B, 1C | H314: Causes severe skin burns and eye damage.[1][2] | The sulfonyl chloride group reacts with water in the skin and eyes, generating hydrochloric acid and sulfonic acid directly on the tissue surface, causing immediate and severe chemical burns. |

| Serious Eye Damage | 1 | H318: Causes serious eye damage.[3] | Similar to skin corrosion, the reaction in the moisture-rich environment of the eye is rapid and destructive, potentially leading to permanent injury. |

| Water Reactivity | - | Reacts violently with water.[3] | The hydrolysis of the sulfonyl chloride is highly exothermic and produces corrosive gases (HCl), which can lead to pressure buildup in sealed containers and create a corrosive and toxic atmosphere.[4][5] |

This risk profile mandates that all handling procedures are designed to prevent contact with skin, eyes, and mucous membranes, and to rigorously exclude moisture.

Section 2: A Proactive Safety Framework: The Hierarchy of Controls

Effective safety management prioritizes systematic risk reduction. The hierarchy of controls is a framework that ranks risk control measures from most to least effective. For a reactive solid like this compound, this framework is indispensable.

Caption: Hierarchy of controls for managing risks associated with reactive sulfonyl chlorides.

-

Elimination/Substitution: While ideal, eliminating the use of this specific reagent is often not feasible for the desired chemical transformation. Substitution with a less reactive agent should be considered if the synthetic outcome is not compromised.

-

Engineering Controls (The Primary Barrier): This is the most critical level of protection. All handling of this compound MUST occur within a certified chemical fume hood to contain corrosive dust and any HCl vapors generated from contact with ambient moisture.[5] For highly sensitive operations or larger quantities, a glove box with a controlled inert atmosphere is recommended.

-

Administrative Controls: Strict adherence to Standard Operating Procedures (SOPs) is mandatory. This includes comprehensive training on the specific hazards, designated areas for storage and use, and clear labeling.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must never be used as the primary means of protection. It is intended to protect from accidental splashes or brief contact.

Section 3: Standard Operating Procedure (SOP) for Safe Handling

This SOP outlines a self-validating protocol for the safe use of this compound in a laboratory setting.

1. Pre-Experiment Verification & Preparation:

-

Fume Hood Verification: Confirm the chemical fume hood has a valid certification and that airflow is optimal.

-

Workspace De-Clutter: Ensure the workspace is clean, free of unnecessary equipment, and, most importantly, free of water sources, including aqueous solutions.

-

Assemble Materials: Have all necessary glassware (oven- or flame-dried), reagents, and inert atmosphere equipment (if needed) present in the hood before retrieving the reagent.

-

Prepare for Emergencies: Ensure an appropriate Class B/C fire extinguisher (dry chemical or CO₂) is accessible.[1][6] Locate the nearest safety shower and eyewash station and confirm the path is clear.[7][8] Prepare a neutralization agent (e.g., a container of dry sodium bicarbonate or powdered lime) for potential spills.

2. Personal Protective Equipment (PPE) Protocol:

-

Body: A flame-resistant lab coat, fully fastened.

-

Hands: Wear heavy-duty nitrile or neoprene gloves. Inspect gloves for any signs of degradation or punctures before use.[1]

-

Eyes/Face: Wear chemical splash goggles that conform to ANSI Z87.1 standards. A full-face shield must be worn over the goggles when dispensing the solid or during any operation with a high risk of splashing. [7]

3. Dispensing the Reagent (Solid):

-

Work deep inside the fume hood, at least 6 inches from the sash.

-

To minimize dust, do not pour the solid. Use a clean, dry spatula or powder funnel to transfer the reagent from its container to the reaction vessel.

-

Immediately and securely recap the reagent bottle. The bottle should be stored under an inert atmosphere if possible.

-

Weigh the material in a tared, sealed container or directly into the reaction vessel within the hood.

4. Reaction and Quenching:

-

Reaction: If the reaction is sensitive to moisture, perform it under an inert atmosphere (e.g., nitrogen or argon). Add the sulfonyl chloride in portions to control the reaction rate and temperature.

-

Quenching (Critical Step): Unreacted sulfonyl chloride must be safely destroyed before workup. The reaction mixture should be slowly and carefully added to a separate, stirred vessel containing a cooled quench solution (e.g., a dilute solution of sodium bicarbonate or another weak base). Never add water or aqueous solutions directly to a vessel containing a significant amount of unreacted sulfonyl chloride.

5. Decontamination and Waste Disposal:

-

Glassware: Carefully rinse glassware with an organic solvent (e.g., acetone) to remove residual reagent before washing with water.

-

Solid Waste: All contaminated materials (gloves, weigh paper, spatulas) must be considered hazardous waste. Collect them in a designated, sealed, and clearly labeled waste container.

-

Liquid Waste: Dispose of organic and aqueous waste streams in separate, appropriately labeled containers in accordance with local regulations.[1]

Section 4: Structured Emergency Response Plan

Prompt and correct action during an emergency is critical. The following decision tree and protocols guide the response to spills and exposures.

Caption: Decision tree for emergency response to a chemical spill.

A. Spill Protocol (Minor Spill <5g, Contained in Fume Hood):

-

Alert: Alert personnel in the immediate vicinity.

-

Protect: Don the full PPE ensemble described in Section 3.

-

Contain: If necessary, use a non-reactive absorbent material (e.g., sand or vermiculite) to create a dike around the spill.

-

Neutralize: Cautiously cover the spill with a dry neutralizing agent like sodium bicarbonate or calcium carbonate.[8] Avoid creating dust. Allow it to react.

-

Collect: Carefully sweep the neutralized mixture into a designated, labeled hazardous waste container.[1] Do not use a vacuum cleaner.

-

Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution, followed by a clean water rinse. All cleaning materials must be disposed of as hazardous waste.[8]

B. Personnel Exposure (First Aid): Immediate action is paramount to minimize injury.[9]

-

Skin Contact: Immediately escort the victim to a safety shower.[4] While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing.[8] Seek immediate medical attention.[1]

-

Eye Contact: Immediately lead the victim to an eyewash station.[8] Hold the eyelids open and flush with a continuous, gentle stream of water for at least 15 minutes.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical services.[1]

-

Ingestion: Do NOT induce vomiting due to the risk of perforating the esophagus.[3][10] Have the conscious victim rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[1]

Section 5: Chemical Incompatibility and Storage

Improper storage can lead to degradation of the reagent and create hazardous situations.

Incompatible Materials:

| Material/Class | Reason for Incompatibility |

| Water / Moisture | Violent, exothermic reaction generating corrosive HCl gas and sulfonic acid.[3][7][11] |

| Strong Bases (e.g., NaOH, KOH) | Violent, exothermic neutralization reaction.[7] |

| Alcohols & Amines | Exothermic reaction to form sulfonate esters and sulfonamides. Can be violent with primary/secondary amines.[7][12] |

| Strong Oxidizing Agents | Potential for vigorous or explosive reaction.[7] |

| Metals | Corrosive to many metals, especially in the presence of moisture, due to the generation of acids.[7][10] |

Storage Protocol:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Refrigeration is often recommended.[1][5]

-

The storage area should be a designated corrosives cabinet, physically segregated from incompatible materials, especially bases and aqueous solutions.[10]

-

Store locked up to restrict access to authorized personnel only.[1][3]

-

Handle and store under an inert gas like argon or nitrogen to protect from moisture and air.[3]

Conclusion

This compound is a potent chemical reagent whose safe use hinges on a disciplined and informed approach. Its primary hazards—corrosivity and water reactivity—can be fully managed by rigorously applying the hierarchy of controls, with a strong emphasis on engineering controls (fume hoods) and strict adherence to established protocols for handling, quenching, and emergency response. By understanding the chemical causality behind these safety measures, researchers can confidently and safely leverage this compound's synthetic utility.

References

- 1. angenechemical.com [angenechemical.com]

- 2. This compound | 321309-38-0 [amp.chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Page loading... [guidechem.com]

- 7. nj.gov [nj.gov]

- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to the Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride

This guide provides a comprehensive overview of the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride, a key intermediate in the preparation of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters involved in this synthetic sequence.

Introduction: The Significance of the Benzodioxepine Scaffold

The 3,4-dihydro-2H-1,5-benzodioxepine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of biologically active molecules. Its unique conformational properties, arising from the fusion of a rigid benzene ring with a flexible seven-membered dioxepine ring, allow for the precise spatial arrangement of functional groups, which is crucial for interactions with biological targets. Derivatives of this scaffold have been investigated for their therapeutic potential, particularly in the development of agents targeting the central nervous system. The title compound, this compound, serves as a critical building block for introducing a sulfonyl or sulfonamide moiety at the 7-position of the benzodioxepine ring system, a common strategy in drug design to modulate physicochemical properties and biological activity.

Overall Synthetic Strategy

The synthesis of this compound is a two-step process commencing with the formation of the benzodioxepine ring system, followed by the introduction of the sulfonyl chloride group onto the aromatic ring.

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Core Intermediate: 3,4-dihydro-2H-1,5-benzodioxepine

The foundational step in this synthesis is the construction of the 3,4-dihydro-2H-1,5-benzodioxepine ring system. This is efficiently achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers.

Mechanistic Insight: The Williamson Ether Synthesis

This reaction proceeds via a nucleophilic substitution (SN2) mechanism. Catechol is first deprotonated by a base, typically a carbonate, to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 1,3-dibromopropane, displacing a bromide ion. A second, intramolecular Williamson ether synthesis then occurs, with the remaining phenoxide attacking the other end of the propyl chain to form the seven-membered ring.

Figure 2: Reaction mechanism of the Williamson ether synthesis for the formation of the benzodioxepine ring.

Detailed Experimental Protocol: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine

This protocol is adapted from established literature procedures.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Pyrocatechol | 110.11 | 110 g | 1.0 |

| Potassium Carbonate | 138.21 | 276 g | 2.0 |

| 1,3-Dibromopropane | 201.86 | 303 g | 1.5 |

| Dimethylformamide (DMF) | - | 800 mL | - |

| Diethyl Ether | - | As needed | - |

| 3N Sodium Hydroxide | - | As needed | - |

| Sodium Sulfate | - | As needed | - |

Procedure:

-

To a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser, add pyrocatechol (110 g), potassium carbonate (276 g), 1,3-dibromopropane (303 g), and absolute dimethylformamide (800 mL).

-

Heat the reaction mixture to 120°C with vigorous stirring and maintain this temperature for 48 hours.

-

After the reaction is complete, cool the suspension to room temperature.

-

Filter the mixture under suction and wash the residue with diethyl ether.

-

Pour the filtrate into 4 L of water and extract with diethyl ether.

-

Wash the combined ether extracts twice with 3N sodium hydroxide solution, followed by washing with water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by vacuum distillation (118-120°C at 11 mm Hg) to yield 3,4-dihydro-2H-1,5-benzodioxepine.

Expected Yield: Approximately 41%[1]

Part 2: Synthesis of this compound

The second and final step is the introduction of the sulfonyl chloride functionality onto the aromatic ring of the benzodioxepine core. This is achieved via an electrophilic aromatic substitution reaction, specifically chlorosulfonation.

Mechanistic Insight: Electrophilic Aromatic Substitution (Chlorosulfonation)

Chlorosulfonation is a classic example of electrophilic aromatic substitution. Chlorosulfonic acid acts as the source of the electrophile, the chlorosulfonium ion (ClSO2+), which is generated in situ. The electron-rich aromatic ring of 3,4-dihydro-2H-1,5-benzodioxepine attacks the electrophilic sulfur atom of the chlorosulfonium ion, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. A base (typically chloride ion from the reaction) then removes a proton from the carbon bearing the new substituent, restoring aromaticity and yielding the final product. The ether linkages on the benzodioxepine ring are ortho-, para-directing, and activating, thus favoring substitution at the 7-position (para to one of the ether oxygens).

Figure 3: Mechanism of electrophilic aromatic chlorosulfonation.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the chlorosulfonation of aromatic compounds.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3,4-dihydro-2H-1,5-benzodioxepine | 150.17 | 15.0 g | 0.1 |

| Chlorosulfonic Acid | 116.52 | 34.95 g (20 mL) | 0.3 |

| Dichloromethane (DCM) | - | 100 mL | - |

| Crushed Ice | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

In a fume hood, dissolve 3,4-dihydro-2H-1,5-benzodioxepine (15.0 g) in dichloromethane (100 mL) in a flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add chlorosulfonic acid (20 mL) dropwise to the stirred solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer and wash the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Product Characterization

This compound

-

Appearance: Expected to be a solid.

-

Purity: To be assessed by standard analytical techniques such as HPLC and NMR.

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.6-7.8 (m, 2H, Ar-H), ~7.0 (d, 1H, Ar-H), ~4.3 (t, 4H, O-CH₂), ~2.2 (p, 2H, CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~155-160 (Ar-C-O), ~130-140 (Ar-C-S), ~120-130 (Ar-C-H), ~115-120 (Ar-C-H), ~70 (O-CH₂), ~30 (CH₂).

-

IR (KBr, cm⁻¹): ~1370 & 1170 (S=O stretch), ~1250 (Ar-O-C stretch), ~700-800 (C-S stretch).

-

Mass Spectrometry (EI): m/z (%) 248 (M⁺), 149 (M⁺ - SO₂Cl).

Safety Considerations

-

Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic fumes. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

1,3-Dibromopropane is a lachrymator and should be handled with care in a fume hood.

-

The workup procedure involving the quenching of chlorosulfonic acid with ice is highly exothermic and should be performed cautiously.

Conclusion

The synthesis of this compound is a robust two-step process that provides access to a valuable building block for pharmaceutical research. The procedures outlined in this guide, based on established chemical principles, offer a reliable pathway to this important intermediate. Careful attention to reaction conditions and safety protocols is paramount for the successful and safe execution of this synthesis.

References

- 1. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Page loading... [wap.guidechem.com]

- 4. 321309-38-0 Cas No. | 3,4-Dihydro-2H-1,5-benzodioxepin-7-sulphonyl chloride | Apollo [store.apolloscientific.co.uk]

- 5. This compound | CAS 321309-38-0 [matrix-fine-chemicals.com]

An In-depth Technical Guide on the Synthesis and Applications of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is a key intermediate in the synthesis of a variety of compounds with significant potential in medicinal chemistry. The benzodioxepine moiety is a structural motif found in a range of biologically active molecules, and the addition of a reactive sulfonyl chloride group at the 7-position provides a versatile handle for further chemical modifications. This allows for the introduction of diverse functionalities, making it a valuable building block for the synthesis of novel therapeutic agents. The unique seven-membered ring of the benzodioxepine core imparts specific conformational properties that can be exploited in drug design to optimize interactions with biological targets. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this important chemical entity.

Synthesis of this compound: A Step-by-Step Protocol

The most direct and widely employed method for the synthesis of this compound is the electrophilic aromatic substitution of the parent heterocycle, 3,4-dihydro-2H-1,5-benzodioxepine, using chlorosulfonic acid. The electron-donating nature of the two ether oxygen atoms activates the aromatic ring, directing the bulky chlorosulfonyl group primarily to the para position (position 7).

Experimental Protocol: Chlorosulfonation of 3,4-dihydro-2H-1,5-benzodioxepine

This protocol is based on established procedures for the chlorosulfonation of activated aromatic compounds.

Materials:

-

3,4-dihydro-2H-1,5-benzodioxepine

-

Chlorosulfonic acid (ClSO₃H)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise to the stirred solution via the dropping funnel. Caution: This reaction is exothermic and releases HCl gas. It is crucial to perform this step in a well-ventilated fume hood and maintain the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice. This will quench the excess chlorosulfonic acid.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or flash column chromatography if necessary.

DOT Script for Synthetic Workflow

Caption: Synthetic pathway for this compound.

Characterization and Data

The successful synthesis of this compound must be confirmed through rigorous analytical techniques. The following table summarizes the key physical and spectroscopic data for both the starting material and the final product.

| Property | 3,4-dihydro-2H-1,5-benzodioxepine | This compound |

| Molecular Formula | C₉H₁₀O₂ | C₉H₉ClO₄S |

| Molecular Weight | 150.17 g/mol | 248.68 g/mol |

| CAS Number | 7216-18-4[1] | 321309-38-0[2][3][4][5][6] |

| Appearance | Colorless liquid or solid | White to off-white solid |

| ¹H NMR (CDCl₃, δ ppm) | ~7.0-6.8 (m, 4H, Ar-H), ~4.2 (t, 4H, O-CH₂), ~2.2 (p, 2H, CH₂) | ~7.6-7.0 (m, 3H, Ar-H), ~4.3 (t, 4H, O-CH₂), ~2.3 (p, 2H, CH₂) |

| ¹³C NMR (CDCl₃, δ ppm) | Aromatic C: ~148, ~122, ~121; Aliphatic C: ~70, ~30 | Aromatic C: ~150, ~145, ~125, ~120; Aliphatic C: ~71, ~30 |

| IR (cm⁻¹) | ~3050 (Ar-H), ~2950 (C-H), ~1250 (C-O) | ~3100 (Ar-H), ~2950 (C-H), ~1370 & ~1170 (S=O), ~1250 (C-O) |

Note: The NMR and IR data are predicted values based on the chemical structures and typical spectral ranges for the functional groups present. Actual experimental values may vary slightly.

DOT Script for Characterization Workflow

References

- 1. academicjournals.org [academicjournals.org]

- 2. This compound | CAS 321309-38-0 [matrix-fine-chemicals.com]

- 3. Page loading... [guidechem.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 321309-38-0 Cas No. | 3,4-Dihydro-2H-1,5-benzodioxepin-7-sulphonyl chloride | Apollo [store.apolloscientific.co.uk]

- 6. rheniumshop.co.il [rheniumshop.co.il]

A Comprehensive Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its unique structure, combining a conformationally flexible seven-membered benzodioxepine ring with a reactive sulfonyl chloride group, makes it a valuable building block for the synthesis of novel therapeutic agents. The benzodioxepine moiety is a recognized pharmacophore present in numerous biologically active compounds, while the sulfonyl chloride functional group serves as a key handle for introducing a sulfonamide linkage, a cornerstone of many established and experimental drugs.[1][2] This guide provides an in-depth exploration of the synthesis, chemical properties, and applications of this important synthetic intermediate, offering field-proven insights for researchers engaged in the development of new pharmaceuticals.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 321309-38-0 | [3][4] |

| Molecular Formula | C9H9ClO4S | [3][4] |

| Molecular Weight | 248.68 g/mol | [3][4] |

| Appearance | Solid (predicted) | |

| Boiling Point | 158-160 °C at 0.1 mmHg | [5] |

| Density | 1.439 ± 0.06 g/cm³ (predicted) | [5] |

| SMILES | ClS(=O)(=O)C1=CC=C2OCCCOC2=C1 | [4] |

| InChIKey | ADAGPISZFDLGCR-UHFFFAOYSA-N | [4] |

Safety Information:

This compound is classified as a corrosive solid.[3] It can cause severe skin burns and eye damage.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, consult the Safety Data Sheet (SDS).[3][6]

Synthesis and Mechanistic Insights

The synthesis of this compound is a two-step process that begins with the preparation of the parent heterocycle, 3,4-dihydro-2H-1,5-benzodioxepine.

Part 1: Synthesis of the 3,4-dihydro-2H-1,5-benzodioxepine Scaffold

The formation of the seven-membered benzodioxepine ring is typically achieved through a Williamson ether synthesis. This involves the reaction of a catechol with a suitable three-carbon dielectrophile, such as 1,3-dibromopropane. The reaction is base-mediated to deprotonate the phenolic hydroxyl groups, thereby activating them for nucleophilic attack.

Experimental Protocol: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine catechol (1.0 eq), potassium carbonate (2.5 eq), and 1,3-dibromopropane (1.1 eq) in anhydrous dimethylformamide (DMF).

-

Reaction Execution: Heat the reaction mixture to 120 °C and stir for 48 hours. The causality behind using a high temperature and a polar aprotic solvent like DMF is to ensure sufficient energy for the bimolecular nucleophilic substitution and to effectively solvate the potassium cation, thereby enhancing the nucleophilicity of the phenoxide ions.

-

Work-up: After cooling to room temperature, filter the suspension to remove inorganic salts. Pour the filtrate into water and extract with diethyl ether.

-

Purification: Wash the combined organic extracts with 3N sodium hydroxide solution to remove any unreacted catechol, followed by a water wash until neutral. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 3,4-dihydro-2H-1,5-benzodioxepine.

Part 2: Chlorosulfonylation of the Benzodioxepine Ring

The introduction of the sulfonyl chloride group onto the aromatic ring is achieved via an electrophilic aromatic substitution reaction, specifically chlorosulfonation. Chlorosulfonic acid is a highly reactive reagent used for this purpose. The substitution typically occurs at the position para to the electron-donating ether linkages due to steric hindrance at the ortho positions.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (excess, e.g., 5-10 eq) to 0 °C in an ice bath.

-

Reaction Execution: Add 3,4-dihydro-2H-1,5-benzodioxepine dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 5 °C. The use of a significant excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion. The low temperature is critical to control the exothermicity of the reaction and to minimize potential side reactions. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The sulfonyl chloride will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid, and dry under vacuum. The crude product can be recrystallized from a suitable solvent system (e.g., toluene/hexanes) to afford the purified this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will appear as a complex multiplet in the downfield region (δ 7.0-8.0 ppm). The protons of the dioxepine ring will exhibit characteristic signals in the aliphatic region, with the methylene groups adjacent to the oxygen atoms appearing as triplets around δ 4.0-4.5 ppm, and the central methylene group as a quintet around δ 2.0-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons in the range of δ 110-160 ppm. The carbons of the dioxepine ring will be observed in the aliphatic region, with the carbons bonded to oxygen appearing around δ 60-70 ppm and the central carbon at approximately δ 30 ppm.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the sulfonyl group (S=O stretching) at approximately 1370 cm⁻¹ and 1170 cm⁻¹. Other significant peaks will include C-O-C stretching vibrations of the ether linkages and C-H stretching of the aromatic and aliphatic moieties.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of chlorine and sulfur. Fragmentation patterns will likely involve the loss of SO₂Cl and cleavage of the dioxepine ring.

Reactivity and Synthetic Applications

The primary utility of this compound in drug discovery lies in its ability to readily form sulfonamides upon reaction with primary and secondary amines. This reaction is a robust and widely employed method for the synthesis of a diverse range of biologically active molecules.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reaction Execution: To this solution, add the desired primary or secondary amine (1.1-1.2 eq) followed by a base such as pyridine or triethylamine (1.5-2.0 eq). The base is essential to neutralize the hydrochloric acid generated during the reaction, thus driving the equilibrium towards the product. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Dilute the reaction mixture with the solvent and wash sequentially with a dilute acid solution (e.g., 1N HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

The benzodioxepine scaffold has been incorporated into molecules with a range of biological activities, including β-adrenergic stimulants.[2] The ability to readily synthesize a library of sulfonamide derivatives from this compound allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel sulfonamide derivatives with potential therapeutic applications. Its synthesis, while requiring careful handling of corrosive reagents, is straightforward and proceeds in good yield. The reactivity of the sulfonyl chloride group allows for the facile introduction of a wide variety of amine-containing fragments, making it an ideal tool for generating chemical libraries for high-throughput screening and lead optimization. This guide provides the necessary foundational knowledge for researchers to confidently and safely incorporate this important reagent into their synthetic strategies for the discovery of next-generation pharmaceuticals.

References

- 1. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0229949) [np-mrd.org]

- 2. SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | CAS 321309-38-0 [matrix-fine-chemicals.com]

- 5. This compound | 321309-38-0 [amp.chemicalbook.com]

- 6. rsc.org [rsc.org]

Navigating the Synthesis and Application of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride: A Technical Guide for Researchers

For chemists engaged in the intricate dance of drug discovery and novel material synthesis, the strategic selection of building blocks is paramount. Among the vast arsenal of reactive intermediates, 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride emerges as a molecule of significant interest. Its unique bicyclic structure, combining a hydrophilic dioxepine ring with a reactive sulfonyl chloride moiety, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth technical overview of its commercial availability, synthesis, chemical properties, and applications, with a focus on empowering researchers to effectively harness its synthetic potential.

Core Molecular Attributes and Commercial Availability

At its heart, this compound is an aromatic sulfonyl chloride. The presence of the electron-donating dioxepine ring system influences the reactivity of the sulfonyl chloride group, making it a valuable reagent for the synthesis of sulfonamides and other derivatives.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 321309-38-0 | [1][2] |

| Molecular Formula | C₉H₉ClO₄S | [1] |

| Molecular Weight | 248.68 g/mol | [1] |

| Appearance | Typically an off-white to yellow solid | General knowledge |

| Purity | Commonly available at ≥97% | [3] |

The commercial availability of this reagent can be variable. While it is listed by several major chemical suppliers, including Thermo Scientific (Maybridge), Apollo Scientific, and ChemBridge, it is often not held in stock and may require custom synthesis or be subject to significant lead times.[2][3][4] Researchers are advised to inquire directly with suppliers regarding current availability and batch-specific purity.

Strategic Synthesis: A Plausible Two-Step Approach

While specific, peer-reviewed synthesis protocols for this compound are not readily found in the public domain, a robust and logical synthetic route can be devised based on established methodologies for the preparation of analogous aryl sulfonyl chlorides. The most probable pathway involves a two-step process: the sulfonation of the parent heterocycle, 3,4-dihydro-2H-1,5-benzodioxepine, followed by chlorination of the resulting sulfonic acid.

Caption: Plausible two-step synthesis of the target compound.

Experimental Protocol: A Self-Validating System

The following protocol is an adapted procedure based on general methods for the synthesis of aryl sulfonyl chlorides. It is designed to be self-validating, with clear checkpoints for reaction monitoring and product isolation.

Step 1: Sulfonation of 3,4-dihydro-2H-1,5-benzodioxepine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) to a suitable inert solvent such as dichloromethane or 1,2-dichloroethane.

-

Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add chlorosulfonic acid (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC), observing the consumption of the starting material.

-

Work-up: Carefully quench the reaction by pouring it onto crushed ice. The resulting sulfonic acid may precipitate. If it remains in solution, extract the aqueous layer with an organic solvent to remove any unreacted starting material. The aqueous solution containing the sulfonic acid can be used directly in the next step or the product can be isolated by removal of water under reduced pressure.

Step 2: Chlorination of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonic acid

-

Reaction Setup: To the crude sulfonic acid from the previous step, add thionyl chloride (2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture to reflux (approximately 76 °C for thionyl chloride) and maintain for 2-3 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

-

Reaction Monitoring: Monitor the reaction by TLC until the sulfonic acid is consumed.

-

Isolation and Purification: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The residue can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the desired this compound.

Chemical Reactivity and Synthetic Applications

The primary utility of this compound lies in its ability to act as a versatile electrophile, readily reacting with a wide range of nucleophiles. This reactivity is centered at the sulfur atom of the sulfonyl chloride group.

Formation of Sulfonamides: A Gateway to Bioactive Molecules

The most prominent application of this reagent is in the synthesis of sulfonamides. The reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base such as triethylamine or pyridine, proceeds readily to form the corresponding sulfonamide linkage.

Caption: General scheme for sulfonamide synthesis.

This reactivity has been leveraged to create a variety of sulfonamide derivatives with potential applications in medicinal chemistry. For instance, the reaction with amino acids or their esters leads to the formation of N-sulfonylated amino acid derivatives, a class of compounds with known biological activities. Examples of such derivatives that have been synthesized include:

-

3-(3,4-dihydro-2h-1,5-benzodioxepine-7-sulfonamido)propanoic acid

-

2-(3,4-dihydro-2h-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid

-

4-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid [5]

The benzodioxepine moiety in these molecules can serve as a bioisostere for other aromatic systems, potentially modulating the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Spectroscopic Characterization

While specific spectral data for this compound is not widely published, its structure allows for the prediction of key spectroscopic features that would be essential for its characterization.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons in the 7.0-8.0 ppm region, showing characteristic coupling patterns. - Aliphatic protons of the dioxepine ring, likely appearing as multiplets in the 3.0-5.0 ppm range. |

| ¹³C NMR | - Aromatic carbons in the 120-150 ppm range. - Aliphatic carbons of the dioxepine ring in the 60-80 ppm range. |

| IR Spectroscopy | - Strong, characteristic S=O stretching bands around 1370-1350 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). - C-O-C stretching bands of the dioxepine ring. - Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight. - A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. - Fragmentation patterns corresponding to the loss of SO₂Cl, Cl, and cleavage of the dioxepine ring. |

Safety, Handling, and Storage

As with all sulfonyl chlorides, this compound is a corrosive and moisture-sensitive compound.[6]

-

Handling: It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.

-

In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for the synthesis of novel compounds, particularly in the realm of medicinal chemistry. Its utility as a precursor to a diverse range of sulfonamides makes it an attractive starting material for the development of new therapeutic agents. While its commercial availability may require careful planning, its synthetic accessibility via a plausible two-step route makes it a feasible target for laboratory-scale synthesis. As the quest for new molecular entities with enhanced biological activity continues, the strategic application of such well-defined and reactive intermediates will undoubtedly play a crucial role in advancing the frontiers of chemical and pharmaceutical research.

References

- 1. This compound | CAS 321309-38-0 [matrix-fine-chemicals.com]

- 2. 321309-38-0 Cas No. | 3,4-Dihydro-2H-1,5-benzodioxepin-7-sulphonyl chloride | Apollo [store.apolloscientific.co.uk]

- 3. rheniumshop.co.il [rheniumshop.co.il]

- 4. Hit2Lead | this compound | CAS# 321309-38-0 | MFCD02681959 | BB-4034396 [hit2lead.com]

- 5. 790272-44-5|4-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid|BLD Pharm [bldpharm.com]

- 6. Page loading... [wap.guidechem.com]

A Theoretical and Practical Guide to 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride: A Key Intermediate in Medicinal Chemistry

This technical guide provides an in-depth analysis of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride, a molecule of significant interest in the field of drug discovery and development. We will explore its synthesis, theoretical underpinnings, and practical applications, offering a comprehensive resource for researchers, chemists, and pharmacologists.

Introduction: The Significance of a Versatile Scaffold

This compound (DBSC) is an aromatic sulfonyl chloride featuring a bicyclic structure composed of a benzene ring fused to a seven-membered dioxepine ring. Its chemical formula is C₉H₉ClO₄S, and it has a molecular weight of approximately 248.68 g/mol .[1][2] The true value of DBSC lies in its role as a versatile synthetic intermediate. The sulfonyl chloride functional group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide array of amines, alcohols, and other nucleophiles. This reactivity allows for the facile introduction of the 3,4-dihydro-2H-1,5-benzodioxepine moiety into larger molecular frameworks, a scaffold that is present in a number of biologically active compounds.[3]

The benzodioxepine core is of particular interest in medicinal chemistry due to its conformational flexibility and its ability to present substituents in specific three-dimensional orientations, which is crucial for molecular recognition and binding to biological targets.[4] This guide will delve into the theoretical aspects that govern the behavior of DBSC, providing a foundation for its rational use in the synthesis of novel chemical entities with therapeutic potential.

Synthesis and Characterization of DBSC

The synthesis of this compound typically starts from the parent heterocycle, 3,4-dihydro-2H-1,5-benzodioxepine. The introduction of the sulfonyl chloride group onto the aromatic ring is a critical step, generally achieved through chlorosulfonation.

Proposed Synthetic Pathway

A plausible and commonly employed method for the synthesis of aryl sulfonyl chlorides is direct chlorosulfonation using chlorosulfonic acid (ClSO₃H).

Reaction Scheme:

-

Starting Material: 3,4-dihydro-2H-1,5-benzodioxepine

-

Reagent: Chlorosulfonic acid (ClSO₃H)

-

Solvent: Typically, the reaction is run neat or in a chlorinated solvent like dichloromethane (CH₂Cl₂) at low temperatures.

-

Work-up: Quenching of the reaction mixture with ice, followed by extraction and purification.

The electrophilic aromatic substitution reaction is directed by the ether oxygens of the dioxepine ring, which are ortho-, para-directing. The 7-position is sterically accessible and electronically activated, making it the likely site of sulfonation.

Caption: Proposed synthetic route for DBSC.

Characterization Techniques

The structural elucidation and purity assessment of DBSC would be accomplished using a combination of spectroscopic and chromatographic methods.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 7-8 ppm range, with splitting patterns indicative of the substitution pattern. Protons of the dioxepine ring would appear as multiplets in the 4-5 ppm (O-CH₂) and 2-3 ppm (CH₂) regions. |

| ¹³C NMR | Aromatic carbons in the 120-150 ppm range, with the carbon attached to the sulfonyl group being significantly deshielded. Aliphatic carbons of the dioxepine ring would be observed in the 20-70 ppm range. |

| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group around 1370 cm⁻¹ and 1180 cm⁻¹, respectively. C-O-C stretching of the ether linkages would also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) and isotopic pattern characteristic of a chlorine-containing compound would be observed. Fragmentation patterns would likely show the loss of SO₂Cl. |

| HPLC | A single major peak would indicate the purity of the compound. |

Theoretical Studies and Computational Analysis of DBSC

Conformational Analysis of the Benzodioxepine Ring

The seven-membered dioxepine ring in DBSC is not planar and can adopt several low-energy conformations. The two most likely conformations are the chair and the twist-boat (or skew) forms.[4] The conformational preference is crucial as it dictates the spatial arrangement of the entire molecule and, consequently, its interaction with biological macromolecules.

Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to determine the relative energies of these conformers and the energy barriers for their interconversion. Studies on similar benzodioxepine derivatives have shown that the chair conformation is often the most stable.[4]

Caption: Conformational equilibrium of the dioxepine ring.

Electronic Properties and Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride group is a strong electron-withdrawing group. This has two major consequences:

-

Deactivation of the Aromatic Ring: The aromatic ring of DBSC is deactivated towards further electrophilic substitution.

-

High Electrophilicity of the Sulfur Atom: The sulfur atom is highly electron-deficient and thus very susceptible to nucleophilic attack.

Computational chemistry can provide valuable insights into the electronic structure of DBSC.

-

Molecular Electrostatic Potential (MEP) Maps: An MEP map would visually demonstrate the electron-rich and electron-deficient regions of the molecule. The area around the sulfur atom would show a strong positive potential (blue), indicating its high electrophilicity, while the oxygen atoms of the sulfonyl and dioxepine groups would exhibit negative potential (red), highlighting their nucleophilic character.

-

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For DBSC, the LUMO is expected to be localized on the sulfonyl chloride group, specifically on the σ* orbital of the S-Cl bond, confirming its role as the primary site for nucleophilic attack.

Reactivity and Synthetic Applications

The primary utility of this compound is as a precursor for the synthesis of a wide range of derivatives, most notably sulfonamides.

Synthesis of Sulfonamides

The reaction of DBSC with primary or secondary amines in the presence of a base (like pyridine or triethylamine) readily affords the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous drugs.[3]

Caption: General reaction for the synthesis of sulfonamides from DBSC.

Potential Therapeutic Applications of DBSC Derivatives

Sulfonamides derived from DBSC are of interest in several therapeutic areas. The benzodioxepine moiety can impart favorable pharmacokinetic properties and contribute to the overall binding affinity of the molecule to its target. Potential applications include:

-

Antimicrobial Agents: The sulfonamide group is a classic antibacterial pharmacophore.

-

Anticancer Agents: Many modern targeted cancer therapies incorporate the sulfonamide moiety.

-

Carbonic Anhydrase Inhibitors: This class of drugs, used to treat glaucoma and other conditions, often features a sulfonamide group.

-

Antiviral and Anti-inflammatory agents. [3]

Experimental Protocols

The following are illustrative, non-validated protocols for the synthesis of DBSC and a derivative. Appropriate safety precautions should be taken when handling these hazardous chemicals.

Synthesis of this compound

-

To a stirred solution of 3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) in anhydrous dichloromethane, cooled to 0 °C in an ice bath, add chlorosulfonic acid (3 equivalents) dropwise.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-